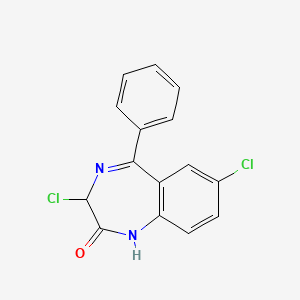![molecular formula C15H17NO B8602433 2-[(diphenylmethyl)amino]Ethanol](/img/structure/B8602433.png)
2-[(diphenylmethyl)amino]Ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(diphenylmethyl)amino]Ethanol typically involves the reaction of benzhydrylamine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions: 2-[(diphenylmethyl)amino]Ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Benzhydryl ketone or benzhydryl aldehyde.
Reduction: Secondary amines.
Substitution: Benzhydryl halides or esters.
科学的研究の応用
2-[(diphenylmethyl)amino]Ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 2-[(diphenylmethyl)amino]Ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors or other neurotransmitter receptors, influencing neural signaling pathways. Additionally, its hydroxyl group allows it to participate in hydrogen bonding and other interactions that can affect its biological activity .
類似化合物との比較
- 2-(Methylamino)ethanol
- N-Benzylmethylamine
- Benzylamine
- 2-Dimethylaminoethanol
Comparison: 2-[(diphenylmethyl)amino]Ethanol is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the benzhydryl group can enhance lipophilicity and membrane permeability, potentially increasing its efficacy in certain applications .
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
2-(benzhydrylamino)ethanol |
InChI |
InChI=1S/C15H17NO/c17-12-11-16-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
InChIキー |
DAXRGSDCXVUHEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-methylsulfonylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B8602391.png)



![2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B8602431.png)
![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)




